(2R)-2,4,4-trimethylpyrrolidine hydrochloride
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Overview
Description
(2R)-2,4,4-trimethylpyrrolidine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4,4-trimethylpyrrolidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic deracemisation methods has also been explored to produce enantiomerically pure amines, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4,4-trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(2R)-2,4,4-trimethylpyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,4,4-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2,4,4-trimethylpyrrolidine hydrochloride include other chiral amines and pyrrolidine derivatives, such as:
- (2R,6R)-hydroxynorketamine
- (2R)-2-aminopropanamide hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of three methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(2R)-2,4,4-trimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
BPCCAZVJDWGUNO-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1CC(CN1)(C)C.Cl |
Canonical SMILES |
CC1CC(CN1)(C)C.Cl |
Origin of Product |
United States |
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